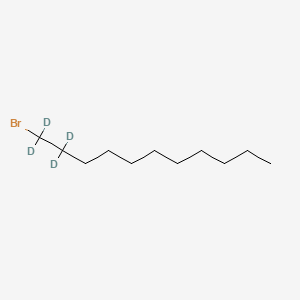

1-Bromoundecane-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuterioundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Bromoundecane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-Bromoundecane-d4. Due to the limited availability of specific experimental data for the deuterated form, this guide presents the established physical properties of the non-deuterated analogue, 1-Bromoundecane, as a baseline. It further discusses the theoretical impact of deuterium (B1214612) incorporation on these properties and outlines detailed experimental protocols for their determination.

Understanding this compound

This compound is a deuterated version of 1-bromoundecane, an alkyl halide used in organic synthesis. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. The exact position of deuteration can vary depending on the synthesis route, but it is typically at a specific location within the undecane (B72203) chain. Deuterated compounds are valuable in research, particularly in mechanistic studies, as internal standards in mass spectrometry, and for altering metabolic pathways in drug development.[1]

Physical Properties

Quantitative Data Summary

The following table summarizes the known physical properties of 1-Bromoundecane. The values for this compound are estimated based on the expected impact of deuteration.

| Physical Property | 1-Bromoundecane | This compound (Estimated) |

| Molecular Formula | C₁₁H₂₃Br | C₁₁H₁₉D₄Br |

| Molecular Weight | 235.20 g/mol [2][3] | ~239.23 g/mol |

| Density | 1.054 g/mL at 25 °C | Slightly > 1.054 g/mL at 25 °C |

| Boiling Point | 137-138 °C at 18 mmHg | Slightly > 137-138 °C at 18 mmHg |

| Melting Point | -9 °C | Slightly > -9 °C |

| Refractive Index | n20/D 1.457 | Similar to 1.457 |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance.[4][5][6][7][8]

Method using a Graduated Cylinder:

-

Mass of the Empty Graduated Cylinder: Accurately weigh a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance.

-

Volume Measurement: Add a known volume (e.g., 5-10 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of the Graduated Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of cylinder with liquid minus mass of empty cylinder) by the measured volume. Density = (Mass of Liquid) / (Volume of Liquid)

-

Replicates: Repeat the measurement at least three times and calculate the average density.

Determination of Boiling Point

The boiling point of a small quantity of a liquid can be determined using the Thiele tube method or by micro-boiling point determination.[9][10][11][12][13]

Micro-Boiling Point Determination:

-

Sample Preparation: Place a few drops of this compound into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, open-end down into the test tube.

-

Heating: Heat the test tube in a suitable heating block or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to be drawn into the capillary tube upon cooling.

Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer.[14][15][16][17][18]

Using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. The measurement is typically temperature-dependent and is often reported at 20°C (n20/D).

Characterization Workflow

The characterization of a newly synthesized or sourced deuterated compound like this compound involves a logical workflow to confirm its identity, purity, and the extent of deuteration.

Caption: Workflow for the synthesis, characterization, and physical property determination of this compound.

This workflow illustrates the progression from synthesis and purification to detailed analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, and ¹³C) is crucial for confirming the molecular structure and the positions of deuterium labeling.[19][20][21][22] Mass Spectrometry (MS) is used to determine the molecular weight and the degree of deuteration.[23][24][25][26] Chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the compound before proceeding to the determination of its physical properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-ブロモウンデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. homesciencetools.com [homesciencetools.com]

- 8. youtube.com [youtube.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. vernier.com [vernier.com]

- 11. phillysim.org [phillysim.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. Spectroscopic method for measuring refractive index [opg.optica.org]

- 16. How do you find experimentally the refractive index class 12 physics CBSE [vedantu.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. studymind.co.uk [studymind.co.uk]

- 21. myuchem.com [myuchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. biopharminternational.com [biopharminternational.com]

- 25. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 1-Bromoundecane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 1-bromoundecane-d4, a deuterated analog of 1-bromoundecane. The inclusion of deuterium (B1214612) isotopes at specific positions within a molecule is a powerful tool in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and the potential to improve a drug's pharmacokinetic profile. This document outlines a multi-step synthesis, presents key quantitative data in a structured format, provides detailed experimental protocols for the proposed reactions, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The proposed synthesis of this compound commences with the commercially available undecanoic acid. The strategy involves the introduction of four deuterium atoms at the C-1 and C-2 positions of the undecane (B72203) chain via a sequence of esterification, α,α-dibromination, and a crucial reductive deuteration step. The resulting 1,1,2,2-tetradeuterio-1-undecanol is then converted to the final product, this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on literature precedents for similar transformations. Actual yields and purities may vary depending on experimental conditions and optimization.

Table 1: Reactants and Expected Products

| Step | Starting Material | Key Reagents | Product |

| 1 | Undecanoic Acid | Ethanol, Sulfuric Acid | Ethyl Undecanoate |

| 2 | Ethyl Undecanoate | Bromine, Phosphorus Tribromide | Ethyl 2,2-dibromo-undecanoate |

| 3 | Ethyl 2,2-dibromo-undecanoate | Lithium Aluminum Deuteride | 1,1,2,2-tetradeuterio-1-undecanol |

| 4 | 1,1,2,2-tetradeuterio-1-undecanol | Phosphorus Tribromide | This compound |

Table 2: Expected Yields and Purity

| Step | Product | Expected Yield (%) | Expected Isotopic Purity (% D) |

| 1 | Ethyl Undecanoate | >95 | N/A |

| 2 | Ethyl 2,2-dibromo-undecanoate | 70-80 | N/A |

| 3 | 1,1,2,2-tetradeuterio-1-undecanol | 60-70 | >98 |

| 4 | This compound | 80-90 | >98 |

Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

1-Bromoundecane-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromoundecane-d4, a deuterated derivative of 1-bromoundecane. This document is intended for professionals in research, and drug development, offering key data, potential experimental applications, and logical workflows.

Core Compound Data

This compound is a stable, isotopically labeled version of 1-bromoundecane, where four hydrogen atoms have been replaced by deuterium (B1214612). This substitution is invaluable for a range of analytical and research applications, particularly in studies involving mass spectrometry.

A summary of the key quantitative data for this compound is presented below. For comparative purposes, data for the non-deuterated form, 1-Bromoundecane, is also included.

| Property | This compound | 1-Bromoundecane |

| CAS Number | 1219802-82-0 | 693-67-4[1][2][3][4] |

| Molecular Formula | C₁₁D₄H₁₉Br | C₁₁H₂₃Br[2][5] |

| Molecular Weight | 239.23 g/mol [6] | 235.20 g/mol [1][3][4][5] |

| Physical Form | Liquid (at room temperature) | Colorless to yellowish liquid[2][5] |

| Melting Point | Not specified | -9 °C[1][3] |

| Boiling Point | Not specified | 137-138 °C at 18 mmHg[1][3] |

| Density | Not specified | 1.054 g/mL at 25 °C[1] |

| Refractive Index | Not specified | n20/D 1.457[1] |

Applications in Research and Drug Development

Deuterated compounds like this compound are powerful tools in pharmaceutical research. The primary advantage of isotopic labeling is the mass difference between hydrogen (H) and deuterium (D), which can be readily detected by mass spectrometry (MS). This property makes them ideal for use as internal standards in quantitative bioanalysis.[6][7]

In drug development, understanding the pharmacokinetics (PK) of a new chemical entity is critical. This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Deuterated standards are essential for the accurate quantification of drug candidates and their metabolites in biological matrices such as plasma, urine, and tissues.[3][5] By adding a known amount of the deuterated internal standard to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements.[1][6]

Experimental Protocols

Conceptual Synthesis of this compound

The synthesis of this compound would likely involve the deuteration of a suitable precursor followed by bromination. One possible approach is the reduction of a carboxylic acid or ester with a deuterated reducing agent, followed by conversion of the resulting alcohol to the bromide.

Step 1: Synthesis of Undecanol-d4

-

Starting Material: Undecylenic acid or a derivative.

-

Deuteration: Reduction of the terminal double bond using deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon). This would yield undecanoic acid-d4.

-

Reduction to Alcohol: The deuterated carboxylic acid is then reduced to the corresponding alcohol, undecanol-d4, using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Step 2: Bromination of Undecanol-d4

-

Reactant: The synthesized undecanol-d4.

-

Brominating Agent: A common method for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.

-

Procedure: The undecanol-d4 would be reacted with the brominating agent, typically in an inert solvent and under controlled temperature conditions.

-

Work-up and Purification: The reaction mixture would then be subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude this compound would be purified, for example, by distillation or column chromatography.

Application as an Internal Standard in a Pharmacokinetic Study

The primary application of this compound is as a synthetic building block. For instance, it could be used to synthesize a deuterated version of a drug candidate that contains an undecyl chain. The resulting deuterated drug would then serve as an internal standard for the non-deuterated parent drug in a pharmacokinetic study.

Experimental Workflow:

-

Dosing: A test animal (e.g., a mouse or rat) is dosed with the non-deuterated drug candidate.[8]

-

Sample Collection: Blood samples are collected at various time points after dosing.[8]

-

Sample Preparation:

-

A known amount of the deuterated internal standard (synthesized using this compound) is spiked into each plasma sample.

-

The plasma proteins are precipitated, typically with a cold organic solvent like acetonitrile (B52724) or methanol.

-

The samples are centrifuged, and the supernatant containing the drug and the internal standard is collected.

-

-

LC-MS/MS Analysis:

-

The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The drug and the internal standard, having very similar chemical properties, will co-elute from the chromatography column.[7]

-

In the mass spectrometer, the two compounds will be detected based on their different masses.

-

-

Quantification: The ratio of the peak area of the drug to the peak area of the deuterated internal standard is used to calculate the concentration of the drug in the original plasma sample. This method corrects for any loss of analyte during sample preparation and for variations in instrument response.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual synthetic pathway and a typical experimental workflow for the application of a deuterated compound in a pharmacokinetic study.

Caption: Conceptual synthetic workflow for this compound.

Caption: Use of a deuterated internal standard in a pharmacokinetic study.

References

- 1. texilajournal.com [texilajournal.com]

- 2. scispace.com [scispace.com]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Properties of 1-Bromoundecane-d4: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Bromoundecane-d4 in common organic solvents. Due to the limited availability of specific quantitative data for this deuterated compound, this document focuses on the foundational principles governing its behavior, drawing parallels with its non-deuterated analog, 1-Bromoundecane, and other long-chain haloalkanes. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability parameters for their specific applications.

Core Principles of Solubility

The solubility of a compound is primarily dictated by the "like dissolves like" principle, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound, with its long, nonpolar undecyl chain, is predominantly a nonpolar molecule. The presence of the bromine atom introduces a degree of polarity, but the overall character is dominated by the alkyl chain.[1]

Consequently, this compound is expected to exhibit high solubility in nonpolar organic solvents where London dispersion forces are the primary mode of interaction.[3] Its solubility is predicted to decrease in more polar solvents.

Expected Solubility Profile:

Based on the behavior of similar long-chain bromoalkanes, the expected solubility of this compound is summarized below. It is important to note that deuteration is unlikely to dramatically alter the general solubility profile compared to its non-deuterated counterpart.[4]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene | High / Miscible | "Like dissolves like"; both solute and solvent are nonpolar.[1][5] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderately High | The polar C-Br bond allows for some interaction with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The large nonpolar alkyl chain limits solubility in highly polar, hydrogen-bonding solvents.[1] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The strong hydrogen bonding network of water and the high polarity of DMSO do not favorably interact with the nonpolar alkyl chain.[6][7] |

Stability Considerations for this compound

The stability of this compound is a critical factor for its storage and use in experimental settings. As a deuterated compound, a primary concern is the potential for hydrogen-deuterium (H/D) exchange, which would lead to a loss of isotopic enrichment.[8] However, the deuterium (B1214612) atoms in this compound are attached to carbon atoms and are not readily exchangeable under normal conditions.

Key Factors Influencing Stability:

| Factor | Influence on Stability | Recommendations |

| Temperature | Elevated temperatures can increase the rate of degradation.[8] | Store at recommended low temperatures (e.g., 2-8°C), avoiding repeated freeze-thaw cycles.[8][9] |

| Light | Exposure to light can potentially lead to decomposition over time. | Store in a light-resistant container. |

| Incompatible Materials | Strong oxidizing agents and strong bases can react with 1-Bromoundecane.[9][10] | Avoid contact with these materials. |

| Moisture | While less of a concern for C-D bonds, minimizing moisture is good practice to prevent potential side reactions.[8] | Store in a tightly sealed container in a dry environment. |

Experimental Protocols

For applications requiring precise quantitative data, the following experimental protocols are recommended.

Determination of Thermodynamic Solubility

This protocol is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a substance.[5]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solute should be visibly present.[5]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of this compound in the sample using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Assessment of Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent over time.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Incubation: Store the solution under defined conditions (e.g., temperature, light exposure).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

-

Quantification: Analyze the aliquot using a suitable analytical technique (e.g., GC, HPLC, or NMR) to determine the concentration of this compound and to check for the appearance of any degradation products. The stability can be assessed by the change in concentration over time. For deuterated compounds, NMR can also be used to monitor the integrity of the deuterium label.[8]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the solubility and stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 693-67-4 CAS MSDS (1-Bromoundecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. 1-Bromoundecane | CAS#:693-67-4 | Chemsrc [chemsrc.com]

Navigating the Safe Handling of 1-Bromoundecane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Bromoundecane-d4. The information presented is primarily based on the non-deuterated analogue, 1-Bromoundecane, as the safety and handling protocols are expected to be nearly identical. The primary difference between the two compounds lies in their molecular weight due to the presence of deuterium (B1214612) isotopes in this compound.

Section 1: Hazard Identification and Classification

1-Bromoundecane is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care, adhering to the safety precautions outlined in this guide.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure laboratory safety.

Handling:

-

Use only in a well-ventilated area or outdoors, preferably in a laboratory fume hood.[3][4]

-

Contaminated clothing and gloves should be removed and washed before reuse.[2][3]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[2][4]

-

Store in a cool place.[5]

-

Incompatible with strong oxidizing agents and strong bases.[3][5][6]

Section 3: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

General Advice: Consult a physician and show them the safety data sheet.[4][5]

-

Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing.[2][3][4] If symptoms persist, call a physician.[4]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[2][3][4] Consult a doctor if irritation develops.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][3][4] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention.[2][4]

-

Ingestion: Rinse the mouth with water.[4][5] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Section 4: Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide gas.[2][3][5]

Protective Equipment:

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][4][5]

Section 5: Accidental Release Measures

Personal Precautions:

-

Wear appropriate personal protective equipment.[4]

-

Avoid breathing vapors, mist, or gas.[5]

-

Keep unnecessary personnel away.[4]

Environmental Precautions:

Containment and Cleaning Up:

-

Use suitable methods to sweep up or vacuum the spillage and collect it in a suitable container for disposal.[4]

-

Clean the contaminated surface thoroughly.[4]

Section 6: Exposure Controls and Personal Protection

Engineering Controls:

-

A laboratory fume hood or other forms of local exhaust ventilation should be used.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Wear impervious, fire/flame-resistant clothing and gloves.[4] Gloves must be inspected before use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][7] For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[5]

Section 7: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃Br | [1][2][6] |

| Molecular Weight | ~235.20 g/mol | [1][6][8][9] |

| Appearance | Colorless to yellowish liquid | [1][6] |

| Melting Point | -9 °C | [8][9][10][11] |

| Boiling Point | 137-138 °C at 18 mmHg | [8][9][10] |

| Density | 1.054 g/mL at 25 °C | [8][9][10] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8][9] |

| Solubility | Insoluble in water; soluble in many organic solvents like ethers and alcohols. | [6] |

| Vapor Density | 8.2 (vs air) | [8][9] |

| Refractive Index | n20/D 1.457 | [8][9] |

Section 8: Toxicological Information

Experimental Protocols and Reactivity

1-Bromoundecane is a primary alkyl halide and its reactivity is dominated by the carbon-bromine bond.[6] The bromide ion is a good leaving group, making the compound susceptible to nucleophilic substitution (SN2) reactions.[6]

A key application in synthetic organic chemistry is the preparation of the Grignard reagent, undecylmagnesium bromide, by reacting 1-Bromoundecane with magnesium metal in an anhydrous ether such as tetrahydrofuran (B95107) (THF).[6][8] This Grignard reagent is a powerful tool for forming new carbon-carbon bonds.[6]

Laboratory Safety Workflow

The following diagram illustrates a general workflow for the safe handling of chemical reagents in a laboratory setting.

Caption: Workflow for Safe Chemical Handling in a Laboratory.

References

- 1. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-溴十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-溴十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 1-Bromoundecane | CAS#:693-67-4 | Chemsrc [chemsrc.com]

Spectroscopic Analysis of 1-Bromoundecane-d4: A Technical Guide

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectral properties of 1-Bromoundecane and the theoretical spectral characteristics of its deuterated form, 1-Bromoundecane-1,1,2,2-d4. The guide includes summarized spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of 1-Bromoundecane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.40 | Triplet | 2H | -CH₂-Br (C1) |

| 1.85 | Quintet | 2H | -CH₂-CH₂-Br (C2) |

| 1.41 | Multiplet | 2H | -CH₂- (C3) |

| 1.26 | Multiplet | 14H | -(CH₂)₇- (C4-C10) |

| 0.88 | Triplet | 3H | -CH₃ (C11) |

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

-

Disappearance of Signals: The triplet at 3.40 ppm (C1 protons) and the quintet at 1.85 ppm (C2 protons) would be absent in the ¹H NMR spectrum.

-

Changes in Multiplicity: The signal for the C3 protons (currently a multiplet around 1.41 ppm) would simplify. With the adjacent C2 deuterated, it would likely appear as a triplet, coupled only to the C4 protons.

¹³C NMR Spectral Data of 1-Bromoundecane

| Chemical Shift (δ) ppm | Assignment |

| 39.0 | -CH₂-Br (C1) |

| 32.8 | -CH₂- (C2) |

| 31.9 | -CH₂- (C10) |

| 29.6 | -(CH₂)n- |

| 29.5 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 28.8 | -(CH₂)n- |

| 28.2 | -(CH₂)n- |

| 22.7 | -CH₂- (C9) |

| 14.1 | -CH₃ (C11) |

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

-

Signal Broadening/Disappearance: The signals for C1 (39.0 ppm) and C2 (32.8 ppm) would likely broaden significantly or even disappear from the proton-decoupled ¹³C NMR spectrum due to the quadrupole moment of deuterium (B1214612) and the splitting of the carbon signal by deuterium (C-D coupling). In a proton-coupled spectrum, these signals would appear as multiplets.

Experimental Protocol: NMR Spectroscopy

A sample of the alkyl halide (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a Bruker AVANCE 400 MHz instrument. For ¹H NMR, a sufficient number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data of 1-Bromoundecane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2924 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2853 | Strong | C-H stretch (symmetric, -CH₂) |

| 1466 | Medium | C-H bend (-CH₂ scissoring) |

| 1250-1300 | Medium | C-H wagging (-CH₂X) |

| 722 | Medium | -(CH₂)n- rock (n ≥ 4) |

| 645 | Strong | C-Br stretch |

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

-

Appearance of C-D Stretching: New, weaker absorption bands are expected in the region of 2100-2250 cm⁻¹ corresponding to the C-D stretching vibrations of the CD₂ groups at C1 and C2.

-

Shift in Bending Vibrations: The C-H bending (scissoring) vibrations associated with the C1 and C2 positions would be replaced by C-D bending vibrations at lower wavenumbers (approximately 900-1100 cm⁻¹).

-

Reduction in C-H Stretching Intensity: The intensity of the C-H stretching bands (2850-2960 cm⁻¹) would be slightly reduced due to the absence of four C-H bonds.

Experimental Protocol: FTIR Spectroscopy

For a liquid sample like 1-Bromoundecane, a Fourier Transform Infrared (FTIR) spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe). A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., KBr or NaCl) and analyzed by transmission FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectral Data of 1-Bromoundecane

| m/z | Relative Intensity (%) | Assignment |

| 234/236 | Low | [M]⁺, Molecular ion peak (isotopes of Br) |

| 155 | High | [M - Br]⁺ |

| 135/137 | High | [C₄H₈Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

-

Increased Molecular Weight: The molecular ion peaks would shift to m/z 238 and 240, reflecting the addition of four deuterium atoms.

-

Shift in Fragment Ions:

-

The [M - Br]⁺ fragment would be observed at m/z 159.

-

The characteristic [C₄H₈Br]⁺ fragment at m/z 135/137, which involves the bromine atom, would likely shift if the fragmentation mechanism involves the C1 or C2 positions. For example, a fragment containing the deuterated carbons would show a corresponding mass increase.

-

Fragments arising from the alkyl chain that do not contain the deuterated carbons (e.g., [C₃H₇]⁺) would remain at the same m/z values.

-

Experimental Protocol: GC-MS

The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As 1-Bromoundecane elutes from the column, it enters the MS, where it is fragmented by electron impact (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Structural Confirmation Logic

Caption: Logical flow for structural confirmation.

Commercial Suppliers of Deuterated Alkyl Halides: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, deuterated alkyl halides are invaluable tools in a multitude of applications, from elucidating reaction mechanisms to enhancing the metabolic stability of pharmaceuticals. This technical guide provides a comprehensive overview of the commercial landscape for these isotopically labeled compounds, detailing key suppliers, available products, and crucial experimental protocols.

Introduction to Deuterated Alkyl Halides

Deuterated alkyl halides are organic compounds in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution, while seemingly subtle, imparts significant changes to the molecule's properties, most notably a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the basis of the kinetic isotope effect (KIE), a phenomenon that is extensively exploited in the study of reaction mechanisms and in the design of "heavy drugs" with improved pharmacokinetic profiles.

The primary applications of deuterated alkyl halides in research and drug development include:

-

Mechanistic Studies: Investigating reaction pathways and determining rate-limiting steps through kinetic isotope effect studies.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Using deuterated compounds as internal standards for mass spectrometry-based quantification or as tracers to follow the metabolic fate of a drug.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed as standards or to simplify complex proton NMR spectra.

-

Organic Synthesis: Serving as building blocks for the synthesis of more complex deuterated molecules.

Leading Commercial Suppliers

Several chemical suppliers specialize in the provision of high-purity deuterated compounds. The following are among the most prominent commercial sources for deuterated alkyl halides:

-

Sigma-Aldrich (part of MilliporeSigma): A major supplier with a broad catalog of deuterated compounds, including a variety of alkyl halides with high isotopic enrichment.

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer and supplier of stable isotopes and isotopically labeled compounds, offering a wide range of deuterated reagents for pharmaceutical and synthetic applications.

-

Thermo Scientific Chemicals (including the former Acros Organics and Alfa Aesar brands): Provides a diverse selection of deuterated solvents and building blocks for research and development.

-

DeutraMed Inc.: A company specializing in deuterium science, offering a range of deuterated precursors and intermediates.

Commercially Available Deuterated Alkyl Halides: A Comparative Overview

The following tables summarize a selection of commercially available deuterated alkyl halides from leading suppliers. Please note that availability, specifications, and pricing are subject to change and should be confirmed with the respective supplier.

Table 1: Deuterated Iodomethanes

| Compound | Supplier | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity | Available Sizes |

| Iodomethane-d3 (B117434) | Sigma-Aldrich | 176036 | ≥99.5 | ≥99% (CP) | 1 g, 5 g, 25 g, 50 g |

| Iodomethane-d3 | Cambridge Isotope Laboratories | DLM-362 | 99.5 | 98% | 1 g, 5 g, 10 g, 25 g |

| Iodomethane-d3 | Thermo Scientific | AC16625 | 99+ | Not specified | 5 g, 25 g |

| Iodomethane-d3 | DeutraMed | Inquire | Inquire | Inquire | Inquire |

Table 2: Deuterated Bromoethanes

| Compound | Supplier | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity | Available Sizes |

| Bromoethane-d5 | Sigma-Aldrich | 389455 | 99 | 99% (CP) | 1 g, 5 g |

| Bromoethane-d5 | Cambridge Isotope Laboratories | DLM-874 | 98 | 98% | 1 g, 5 g, 10 g |

| Bromoethane-d5 | Thermo Scientific | Not readily available | - | - | - |

Table 3: Other Deuterated Alkyl Halides

| Compound | Supplier | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity | Available Sizes |

| Chloroform-d | Sigma-Aldrich | 151858 | 99.8 | Not specified | 25 g, 100 g, 500 g |

| Chloroform-d | Cambridge Isotope Laboratories | DLM-7 | 99.8 | Not specified | 10 g, 25 g, 50 g, 100 g |

| 1-Bromobutane-d9 | Sigma-Aldrich | 488279 | 98 | 98% | 1 g, 5 g |

| 2-Bromopropane-d7 | Cambridge Isotope Laboratories | DLM-1011 | 98 | Not specified | 1 g |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated alkyl halides.

Synthesis of a Deuterated Alkyl Halide: Preparation of Iodomethane-d3 from Methanol-d4 (B120146)

This protocol is a common laboratory-scale synthesis of iodomethane-d3.

Materials:

-

Methanol-d4 (CD3OD)

-

Red phosphorus

-

Iodine (I2)

-

Anhydrous diethyl ether

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus.

-

Cool the flask in an ice bath and slowly add a solution of iodine in anhydrous diethyl ether.

-

Once the addition is complete, slowly add methanol-d4 from the dropping funnel.

-

After the addition of methanol-d4, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.

-

After reflux, distill the crude iodomethane-d3 from the reaction mixture.

-

Wash the distillate with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by washing with water.

-

Dry the iodomethane-d3 over anhydrous calcium chloride and redistill to obtain the purified product.

Quality Control: Determination of Isotopic Purity by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the isotopic purity of volatile compounds like deuterated alkyl halides.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar column like DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the deuterated alkyl halide in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Method:

-

Injector temperature: 250 °C

-

Oven program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Method:

-

Acquire data in full scan mode to identify the molecular ions of the deuterated and non-deuterated species.

-

Alternatively, use selected ion monitoring (SIM) for higher sensitivity, monitoring the m/z values corresponding to the molecular ions of the different isotopologues.

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all isotopologues.

-

Application in Mechanistic Studies: Kinetic Isotope Effect in an SN2 Reaction

This protocol outlines a general procedure for determining the kinetic isotope effect for the reaction of an alkyl halide with a nucleophile.

Materials:

-

Protiated alkyl halide (e.g., methyl iodide)

-

Deuterated alkyl halide (e.g., iodomethane-d3)

-

Nucleophile (e.g., sodium thiophenoxide)

-

Solvent (e.g., methanol)

-

Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)

Procedure:

-

Reaction Setup: Prepare two separate reaction mixtures under identical conditions (temperature, concentration, solvent). One reaction will use the protiated alkyl halide, and the other will use the deuterated alkyl halide.

-

Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a large volume of a solvent that stops the reaction).

-

Analysis: Analyze the quenched aliquots to determine the concentration of the reactant or product over time.

-

Rate Constant Calculation: Plot the concentration data versus time and fit the data to the appropriate rate law to determine the rate constants for the protiated (kH) and deuterated (kD) reactions.

-

KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Visualizations of Key Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental and logical workflows relevant to the use of deuterated alkyl halides.

Caption: A generalized workflow for the synthesis of a deuterated alkyl halide.

Caption: Experimental workflow for determining a kinetic isotope effect.

Caption: Use of a deuterated compound to trace a drug's metabolic pathway.

Conclusion

Deuterated alkyl halides are indispensable reagents for modern chemical research and pharmaceutical development. A clear understanding of the available commercial sources, their product specifications, and the key experimental protocols for their use is essential for researchers in this field. The data and methodologies presented in this guide provide a solid foundation for the effective procurement and application of these powerful isotopic tools. As the field of deuterated drugs continues to expand, the demand for high-quality deuterated building blocks, including alkyl halides, is expected to grow, further driving innovation in their synthesis and application.

Preserving Isotopic Integrity: A Technical Guide to the Storage and Stability of 1-Bromoundecane-d4

For researchers, scientists, and drug development professionals, the stability of isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. This in-depth technical guide provides core principles and detailed protocols for the optimal storage and handling of 1-Bromoundecane-d4, a deuterated alkyl halide, to maintain its chemical and isotopic purity.

The introduction of deuterium (B1214612) into molecules like 1-Bromoundecane offers a powerful tool in mechanistic studies and as internal standards in quantitative analysis. However, the very nature of these labeled compounds necessitates stringent storage conditions to prevent degradation and isotopic exchange. This guide outlines the critical factors influencing the stability of this compound and provides actionable protocols for its preservation and quality control.

Core Storage Principles and Influencing Factors

The long-term stability of this compound is primarily influenced by temperature, light, and moisture. While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes the key factors and recommended storage conditions based on the general principles for deuterated alkyl halides and the properties of the parent compound, 1-Bromoundecane.

| Factor | Influence on Stability | Recommended Condition | Rationale |

| Temperature | Elevated temperatures accelerate the rate of chemical degradation, potentially leading to dehydrobromination or hydrolysis. | Store at low temperatures, typically 2-8°C. For long-term storage, -20°C is recommended. The non-deuterated 1-Bromoundecane is recommended to be stored below +30°C[1]. | Reduces the kinetic energy of molecules, slowing down potential degradation reactions. |

| Light | Exposure to UV light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products. | Store in amber or opaque containers in a dark environment. | Prevents the absorption of light energy that can initiate bond cleavage. |

| Moisture (Humidity) | Susceptible to hydrolysis, where water can react with the alkyl halide to form the corresponding alcohol (undecanol-d4) and hydrobromic acid. | Store in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere. | Minimizes the presence of water, a key reactant in hydrolysis. |

| Atmosphere | Oxygen can participate in oxidative degradation pathways, especially in the presence of light or impurities. | For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | Prevents oxidation and minimizes contact with atmospheric moisture. |

| Container Material | The container should be inert and not leach impurities that could catalyze degradation. | Use high-quality, inert glass containers, such as borosilicate glass. | Ensures that the container does not interact with or contaminate the compound. |

| Purity | Impurities can act as catalysts for degradation reactions. | Use high-purity grade this compound and ensure all handling equipment is clean and dry. | Reduces the potential for side reactions that can compromise the stability of the compound. |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound over time, periodic stability testing is recommended. The following are detailed methodologies for key experiments to assess the purity and degradation of the compound.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify potential volatile degradation products and quantify the purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards of a certified reference standard of this compound at different concentrations.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: m/z 40-400.

-

-

Analysis:

-

Inject a known volume (e.g., 1 µL) of the sample and standards into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

-

Data Interpretation:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Search for any additional peaks in the chromatogram that may correspond to degradation products (e.g., undecene-d3, undecanol-d4).

-

Quantify the purity of this compound by comparing the peak area of the analyte to the calibration curve generated from the standards.

-

Isotopic Purity and Degradation Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the isotopic enrichment and identify potential degradation products in a non-destructive manner.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

-

Add a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene) for quantitative analysis.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Parameters:

-

Sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

-

¹³C NMR Parameters:

-

Proton-decoupled sequence.

-

-

-

Analysis:

-

Acquire the ¹H and ¹³C NMR spectra.

-

Integrate the signals in the ¹H NMR spectrum corresponding to this compound and the internal standard.

-

-

Data Interpretation:

-

Chemical Purity: The presence of any unexpected signals in the ¹H or ¹³C NMR spectra may indicate the presence of impurities or degradation products.

-

Isotopic Purity: In the ¹H NMR spectrum, the integration of the residual proton signals at the deuterated positions can be compared to the integration of a non-deuterated position to estimate the isotopic enrichment.

-

Quantitative Analysis: The concentration of this compound can be calculated by comparing the integral of its signals to the integral of the known amount of the internal standard.

-

Visualizing Stability and Workflow

To better illustrate the relationships between storage conditions and stability, as well as the experimental workflow for stability testing, the following diagrams are provided.

Caption: Logical relationship between optimal storage conditions and the preservation of this compound stability.

Caption: Experimental workflow for a comprehensive stability study of this compound.

By adhering to these storage and handling guidelines and implementing a robust stability testing program, researchers can ensure the long-term integrity of this compound, leading to more reliable and accurate scientific outcomes.

References

Methodological & Application

Application Note: Quantification of Long-Chain Alkylphenols in Environmental Water Samples Using 1-Bromoundecane-d4 as an Internal Standard by LC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of long-chain alkylphenols (LCAPs) in environmental water samples using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure accuracy and precision in complex matrices, 1-Bromoundecane-d4 is employed as an internal standard. This deuterated standard closely mimics the chromatographic behavior and ionization characteristics of the target analytes, thereby effectively compensating for matrix effects and variations during sample preparation and analysis. The described protocol provides a reliable framework for environmental monitoring and research applications.

Introduction

Long-chain alkylphenols are a class of organic pollutants that are widely used in the production of surfactants, detergents, and other industrial products. Their presence in environmental water sources is a growing concern due to their potential endocrine-disrupting properties and persistence. Accurate and sensitive quantification of these compounds is crucial for environmental risk assessment.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of organic contaminants in environmental samples.[1][2] However, the complexity of environmental matrices can lead to significant challenges, including ion suppression or enhancement, which can adversely affect the accuracy and reproducibility of quantification.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to mitigate these matrix effects.[4] A suitable SIL-IS should have physicochemical properties very similar to the analyte of interest.[5]

This compound is a deuterated long-chain bromoalkane that is structurally similar to many nonpolar environmental contaminants. Its deuteration provides a distinct mass signal from the unlabeled analytes, while its long alkyl chain ensures similar partitioning and chromatographic behavior to LCAPs. This application note details a hypothetical protocol for the use of this compound as an internal standard for the quantification of 4-nonylphenol (B119669) in water samples.

Experimental Protocols

Materials and Reagents

-

Analytes: 4-Nonylphenol (analytical standard)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE): C18 cartridges

Sample Preparation

-

Water Sample Collection: Collect 500 mL of water sample in a clean glass bottle.

-

Fortification with Internal Standard: Add a known amount of this compound solution in methanol to the water sample to achieve a final concentration of 50 ng/L.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes and the internal standard with 5 mL of acetonitrile.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (80:20 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an LC vial for analysis.

-

LC-MS Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) % B 0.0 80 10.0 95 12.0 95 12.1 80 | 15.0 | 80 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flows: Optimized for the specific instrument.

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) 4-Nonylphenol 219.2 133.1 100 25 | this compound (IS) | 269.2 | 81.0 | 100 | 20 |

-

Data Presentation

The following tables summarize the expected quantitative performance of the method. These are representative values and actual results may vary.

Table 1: Calibration Curve for 4-Nonylphenol

| Concentration (ng/L) | Analyte/IS Peak Area Ratio |

| 5 | 0.052 |

| 10 | 0.105 |

| 50 | 0.515 |

| 100 | 1.02 |

| 250 | 2.55 |

| 500 | 5.10 |

| Linearity (r²) | >0.995 |

Table 2: Method Precision and Accuracy

| QC Level | Spiked Concentration (ng/L) | Measured Concentration (ng/L) (n=5) | Precision (%RSD) | Accuracy (%) |

| Low | 15 | 14.5 ± 0.8 | 5.5 | 96.7 |

| Medium | 150 | 158 ± 7.1 | 4.5 | 105.3 |

| High | 400 | 390 ± 15.6 | 4.0 | 97.5 |

Table 3: Recovery and Matrix Effect

| Sample Matrix | Recovery (%) | Matrix Effect (%) |

| Surface Water | 92.5 | -8.2 |

| Wastewater Effluent | 88.1 | -15.5 |

Visualizations

Experimental Workflow

References

- 1. Internal standards for use in the comprehensive analysis of polychlorinated aromatic hydrocarbons using gas chromatography combined with multiphoton ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. rsc.org [rsc.org]

Application Note and Protocol for Fatty Acid Derivatization using 1-Bromoundecane-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, where understanding lipid metabolism and signaling is paramount. Direct analysis of free fatty acids by mass spectrometry (MS) can be challenging due to their poor ionization efficiency.[1][2] Derivatization is a key sample preparation step to enhance the analytical properties of fatty acids.[3] This application note describes a robust method for the derivatization of fatty acids using 1-Bromoundecane-d4 for sensitive quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

This method is based on the esterification of the fatty acid's carboxylic acid group with this compound. The incorporation of the deuterated undecyl group serves two primary purposes: it neutralizes the polar carboxyl group, improving chromatographic behavior, and introduces a stable isotope label.[4] The use of a deuterated derivatizing agent allows the resulting fatty acid undecyl esters to serve as their own internal standards in a stable isotope dilution assay, correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.[4][5]

Principle of the Method

The derivatization process involves a nucleophilic substitution reaction where the carboxylate anion of the fatty acid attacks the electrophilic carbon of this compound, forming a fatty acid undecyl-d4 ester. This reaction is typically facilitated by a non-nucleophilic base in an aprotic solvent. The resulting derivatized fatty acids are more amenable to reverse-phase LC separation and exhibit improved ionization in the mass spectrometer. Quantification is achieved by comparing the signal intensity of the endogenous, non-derivatized fatty acid (after derivatization) with the signal from a known amount of a different, structurally similar deuterated fatty acid standard that undergoes the same derivatization process. Alternatively, if a non-deuterated version of the derivatizing agent were used for the sample, this compound could be used to derivatize a known amount of fatty acid standard to be spiked in as an internal standard. For the purpose of this protocol, we assume the use of this compound as the derivatizing agent for all samples and a separate deuterated fatty acid will be used as the internal standard.

Experimental Protocol

Materials and Reagents:

-

Fatty Acid Standards: (e.g., palmitic acid, stearic acid, oleic acid)

-

Deuterated Internal Standard: e.g., Palmitic acid-d31

-

Derivatizing Agent: this compound

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvents: Anhydrous Acetonitrile (ACN), Hexane (B92381) (HPLC grade), Water (LC-MS grade)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps

-

Nitrogen gas supply for evaporation

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For standard solutions, prepare 1 mg/mL stock solutions of each fatty acid and the deuterated internal standard in a suitable organic solvent (e.g., acetonitrile).

-

For biological samples, extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction). If necessary, perform saponification to hydrolyze complex lipids and release free fatty acids.[4]

-

Transfer a known aliquot of the sample or standard solution to a 2 mL sample vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried sample residue, add 200 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Add 20 µL of triethylamine.

-

Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 60 minutes in a heating block or water bath.

-

-

Work-up and Extraction:

-

After the reaction, allow the vial to cool to room temperature.

-

Add 500 µL of water and 500 µL of hexane to the vial.

-

Vortex vigorously for 1 minute to extract the derivatized fatty acids into the hexane layer.

-

Centrifuge the vial at 2,000 x g for 5 minutes to ensure clear phase separation.

-

Carefully transfer the upper hexane layer to a clean vial. To ensure complete removal of any residual water, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried derivatized fatty acid residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 80:20 Acetonitrile:Water).

-

The sample is now ready for injection into the LC-MS system.

-

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate easy comparison.

| Analyte | Sample 1 (µg/mL) | Sample 2 (µg/mL) | % RSD (n=3) |

| Palmitic Acid | 10.2 | 15.8 | 3.5 |

| Oleic Acid | 25.1 | 32.4 | 2.8 |

| Stearic Acid | 8.9 | 12.1 | 4.1 |

Visualizations

Experimental Workflow

Caption: Workflow for the derivatization of fatty acids with this compound.

Rationale for Derivatization

Caption: Rationale for fatty acid derivatization to improve analytical performance.

References

- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Note: Analysis of Persistent Organic Pollutants Using 1-Bromoundecane-d4 as a Surrogate Standard

Introduction

The accurate quantification of persistent organic pollutants (POPs) in environmental matrices is a critical task for assessing environmental quality and human exposure risks. Many POPs, such as polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs), are challenging to analyze due to their presence at trace levels in complex sample matrices like soil, sediment, and biota. The use of isotopically labeled surrogate standards is a well-established technique in gas chromatography-mass spectrometry (GC-MS) to improve the accuracy and precision of analytical measurements by correcting for analyte losses during sample preparation and variations in instrument response.

This application note describes a proposed methodology for the use of 1-Bromoundecane-d4 as a surrogate standard in the analysis of a range of non-polar and semi-polar brominated hydrocarbons in environmental samples. Due to its chemical similarity to certain classes of brominated flame retardants and other long-chain halogenated persistent organic pollutants, this compound is a suitable candidate for monitoring the analytical performance of methods targeting these compounds.

Principle

This compound is a deuterated analog of 1-bromoundecane. When added to a sample at the beginning of the analytical procedure, it behaves similarly to the target analytes during extraction, cleanup, and GC-MS analysis. Because it is isotopically labeled, its mass-to-charge ratio (m/z) is distinct from the non-labeled target analytes, allowing for its separate detection and quantification by the mass spectrometer. By measuring the recovery of this compound, a correction factor can be applied to the quantification of the target analytes, thereby compensating for any losses incurred during the analytical process. This approach is consistent with the principles outlined in methodologies such as U.S. EPA Method 1614 for the analysis of brominated diphenyl ethers.[1]

Experimental Protocol

This protocol provides a general framework for the analysis of brominated hydrocarbons in solid environmental matrices (e.g., soil, sediment) using this compound as a surrogate standard.

1. Sample Preparation and Extraction

-

Objective: To extract the target analytes and the surrogate standard from the solid matrix.

-

Procedure:

-

Homogenize the solid sample (e.g., soil, sediment) to ensure representativeness.

-

Weigh approximately 10 g of the homogenized sample into a clean extraction thimble or beaker.

-

Spike the sample with a known amount of this compound solution (e.g., 100 ng).

-

Add a drying agent, such as anhydrous sodium sulfate, and mix thoroughly.

-

Extract the sample using an appropriate technique, such as Soxhlet extraction or Pressurized Fluid Extraction (PFE), with a suitable solvent system (e.g., hexane (B92381):dichloromethane 1:1 v/v).

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

2. Extract Cleanup

-

Objective: To remove interfering co-extracted substances from the sample extract.

-

Procedure:

-

Prepare a multi-layer silica (B1680970) gel column for cleanup. The column may contain, from bottom to top, neutral silica, basic silica, and acidic silica.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a suitable solvent or solvent mixture (e.g., hexane followed by dichloromethane).

-

Collect the fraction containing the target analytes and the surrogate standard.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Prior to GC-MS analysis, add a known amount of an internal standard (e.g., ¹³C-labeled PCB congener) for quantification.

-

3. GC-MS Analysis

-

Objective: To separate, detect, and quantify the target analytes and the surrogate standard.

-

Instrumentation: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS) is recommended for high sensitivity and selectivity.[1]

-

Typical GC-MS Conditions:

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector: Splitless, 280 °C

-

Oven Program: 100 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Ionization: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the target analytes and this compound.

-

4. Data Analysis and Quantification

-

Calculate the concentration of each target analyte using the internal standard method.

-

Determine the recovery of the this compound surrogate standard in each sample.

-

The recovery should fall within an acceptable range (e.g., 70-130%) to ensure the validity of the results.

-

Correct the final concentration of the target analytes for the recovery of the surrogate standard.

Data Presentation

The following table summarizes the expected performance characteristics when using this compound as a surrogate standard for the analysis of representative brominated hydrocarbons. The data is hypothetical and should be validated experimentally.

| Parameter | Analyte A (e.g., a PBDE congener) | Analyte B (e.g., a hexabromocyclododecane isomer) | This compound (Surrogate) |

| Spiking Level (ng/g) | 10 | 10 | 10 |

| Mean Recovery (%) | 95 | 88 | 92 |

| Relative Standard Deviation (%) | 8 | 12 | 7 |

| Method Detection Limit (MDL) (ng/g) | 0.5 | 0.8 | N/A |

| Method Quantitation Limit (MQL) (ng/g) | 1.5 | 2.4 | N/A |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the analysis of brominated pollutants using this compound.

Caption: Logical relationship of standards in the analytical method.

References

Application Notes & Protocols: Quantitative Analysis of Organic Compounds Using 1-Bromoundecane-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of organic compounds by mass spectrometry, precision and accuracy are paramount. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for achieving reliable quantification, especially in complex matrices encountered in environmental analysis, drug metabolism studies, and pharmacokinetics.[1][2][3] Deuterated compounds, in particular, are widely used due to their chemical similarity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2][4][5]

This document provides detailed application notes and protocols for the use of 1-Bromoundecane-d4 as an internal standard for the quantitative analysis of non-deuterated long-chain organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is an ideal internal standard for quantifying structurally similar compounds, such as other long-chain alkyl halides, fatty acids, or other hydrophobic molecules. Its use helps to correct for variability in extraction efficiency, injection volume, and matrix effects, thereby enhancing the robustness and reliability of the analytical method.[3][6]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[6] The analyte concentration is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.

Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement in the mass spectrometer.[1][2][3] This allows for accurate correction of these potential sources of error. The workflow for using a deuterated internal standard is depicted below.

Applications

This compound is a suitable internal standard for the quantitative analysis of a range of hydrophobic, long-chain organic compounds, including but not limited to:

-

Environmental Monitoring: Quantification of pollutants such as long-chain alkyl bromides (used as flame retardants or intermediates), pesticides, and persistent organic pollutants (POPs) in water, soil, and sediment samples.[7][8][9]

-

Drug Development and Pharmacokinetics: Determination of the concentration of long-chain drug molecules or metabolites in biological matrices like plasma, urine, and tissue homogenates.

-

Food Safety: Analysis of contaminants in food products, such as plasticizers or other migratory compounds from packaging.

Experimental Protocols

Protocol 1: Quantitative Analysis of 1-Bromoundecane (B50512) in Water by GC-MS

This protocol describes the quantification of 1-bromoundecane in water samples using this compound as an internal standard.

4.1.1. Materials and Reagents

-

Analytes: 1-Bromoundecane (≥98% purity)

-

Internal Standard: this compound

-

Solvents: Dichloromethane (DCM), Hexane (B92381) (pesticide residue grade)

-

Reagents: Sodium sulfate (B86663) (anhydrous), Deionized water

-

Stock Solutions:

-

1-Bromoundecane stock solution (1000 µg/mL) in hexane.

-

This compound internal standard stock solution (1000 µg/mL) in hexane.

-

-

Working Standards:

-